Alkyne-C6-OMs

PROTAC linker physicochemical properties lipophilicity

PROTAC and bioconjugation projects often fail due to mismatched linker hydrophobicity or polydispersity. Alkyne-C6-OMs solves this with an exact C6 alkyl chain and orthogonal mesylate/alkyne handles. - Validated in ERα degrader ERD-308 synthesis. - Monodisperse: no PEG polydispersity, exact 204.29 g/mol. - Enables sequential substitution then CuAAC click chemistry. - Immediate R&D quantities available for SAR studies.

Molecular Formula C9H16O3S
Molecular Weight 204.29 g/mol
Cat. No. B15540753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlkyne-C6-OMs
Molecular FormulaC9H16O3S
Molecular Weight204.29 g/mol
Structural Identifiers
InChIInChI=1S/C9H16O3S/c1-3-4-5-6-7-8-9-12-13(2,10)11/h1H,4-9H2,2H3
InChIKeyMRXSXVPRLCIDCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alkyne-C6-OMs Linker: Definition and Procurement


Alkyne-C6-OMs (CAS 228403-45-0; IUPAC: oct-7-ynyl methanesulfonate) is a heterobifunctional linker with a terminal alkyne moiety and a methanesulfonate (mesylate) leaving group, bridged by a six-carbon alkyl spacer [1]. This molecule, which has the molecular formula C9H16O3S and a molecular weight of 204.29 g/mol, belongs to the class of alkyl-chain-based click chemistry linkers [2]. Its structural design facilitates two sequential, orthogonal conjugation events: first, nucleophilic substitution at the mesylate electrophile; second, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) at the terminal alkyne [3]. Alkyne-C6-OMs is specifically applied as a linker in the synthesis of PROteolysis TArgeting Chimeras (PROTACs), as documented in the construction of ERα-targeting degraders [4].

Why Alkyne-C6-OMs Cannot Be Substituted


Generic substitution of Alkyne-C6-OMs with alternative linkers often fails due to the interdependent effects of spacer hydrophobicity, chain length, and electronic compatibility with downstream conjugation steps [1]. While heterobifunctional PEG-mesylates (e.g., Alkyne-PEG-Mesyl) offer aqueous solubility advantages, their longer, more flexible ethylene glycol chains may promote unwanted intramolecular aggregation or fail to match the hydrophobic spacing requirements needed for optimal ternary complex formation in PROTAC design [2]. Conversely, simple alkyl mesylates without a terminal alkyne lack the essential bioorthogonal handle required for CuAAC conjugation [1]. The C6 alkyl chain of Alkyne-C6-OMs provides a critical balance: sufficient length to reduce steric hindrance during click reactions while maintaining a hydrophobic character that can facilitate membrane permeability of the final conjugate, a parameter not easily tuned with rigid or highly hydrophilic spacers [3].

Alkyne-C6-OMs Technical Differentiation Evidence


Molecular Weight and Lipophilicity Comparison

In the selection of heterobifunctional linkers, the physicochemical profile of Alkyne-C6-OMs (MW: 204.29 g/mol; LogP: 2.63) offers a distinct alternative to polyethylene glycol (PEG)-based mesylates [1][2]. While Alkyne-PEG-Mesyl linkers are available in a wide molecular weight range (typically 1,000 to 20,000 Da), the precise low molecular weight and defined structure of Alkyne-C6-OMs yield superior batch-to-batch consistency and exact stoichiometric control in synthesis [3]. The LogP value of 2.63 indicates moderate lipophilicity, which contrasts sharply with the hydrophilic nature of PEG linkers and may directly influence the permeability of PROTAC conjugates [4].

PROTAC linker physicochemical properties lipophilicity molecular weight

SN2 Reactivity: Mesylate vs. Halide Electrophiles

In the first step of bifunctional linker conjugation, the mesylate group of Alkyne-C6-OMs serves as an electrophile in nucleophilic substitution reactions. Kinetic studies on alkyl electrophiles establish a reactivity hierarchy for SN2 reactions: iodide > bromide > mesylate > chloride [1]. While alkyl bromides and iodides exhibit higher intrinsic reactivity, the mesylate group provides a more controlled reaction profile with reduced basicity of the leaving group byproduct (methanesulfonate versus halide), thereby minimizing side reactions in sensitive substrates such as peptides or proteins [2].

nucleophilic substitution leaving group ability mesylate bromide iodide

C6 Spacer: Optimal Length for PROTAC Ternary Complexes

In PROTAC design, linker length is a critical determinant of degradation efficiency, directly affecting the formation of a stable ternary complex between the target protein, the PROTAC molecule, and the E3 ligase [1]. The six-carbon alkyl chain (C6) of Alkyne-C6-OMs provides a specific and validated spacing distance. This C6 linker length has been incorporated into functionalized cereblon ligand conjugates (e.g., Thalidomide-O-C6-COOH, Pomalidomide 4'-alkylC6-acid) as a foundational building block for PROTAC development [2][3].

PROTAC linker length ternary complex C6 spacer alkyl chain

Thermal Stability: Alkyl vs. Propargylic Mesylates

The thermal stability of Alkyne-C6-OMs, an alkyl mesylate with a remote terminal alkyne, is expected to be superior to that of propargylic mesylates [1]. In propargylic mesylates (e.g., propargyl mesylate), the mesylate group is directly adjacent to the alkyne, creating an activated electrophilic center prone to thermal decomposition or unwanted polymerization [2]. In Alkyne-C6-OMs, the C6 alkyl spacer insulates the mesylate group from the electron-withdrawing effects of the alkyne, thereby enhancing thermal stability and facilitating safer long-term storage . Vendor storage specifications for Alkyne-C6-OMs recommend powder storage at -20°C for up to 3 years, reflecting its stability as a solid [3].

mesylate stability thermal stability storage conditions alkyl mesylate

PROTAC Validation: ERα Degrader ERD-308

The utility of the Alkyne-C6-OMs scaffold in PROTAC development is validated by its use in the synthesis and structure-activity relationship (SAR) study of estrogen receptor alpha (ERα) targeting PROTAC degraders [1]. The synthetic route to a potent ERα degrader, ERD-308, involved the use of oct-7-ynyl methanesulfonate (Alkyne-C6-OMs) as a key linker component . The successful development of ERD-308 demonstrates that the C6 alkyl spacer length and terminal alkyne functionality are compatible with the construction of efficacious heterobifunctional degraders [2].

PROTAC ERα degrader ERD-308 linker validation

Alkyne-C6-OMs: High-Value Applications


PROTAC ERα Degrader Construction

Alkyne-C6-OMs is directly applicable as a linker component in the synthesis of PROTACs targeting estrogen receptor alpha (ERα). Its use in the multi-step construction of ERD-308 demonstrates its compatibility with E3 ligase ligand conjugation (via mesylate displacement) and subsequent target protein ligand attachment via CuAAC click chemistry [1]. Researchers developing novel ERα degraders can leverage this validated linker to accelerate SAR studies and identify optimal ternary complex geometries [2].

Bioconjugation with Defined Non-PEG Spacers

In bioconjugation workflows where the polydispersity of PEG linkers is detrimental to product characterization, Alkyne-C6-OMs offers a monodisperse alternative with an exact C6 spacer length. The mesylate group enables efficient conjugation to amine-, thiol-, or hydroxyl-containing molecules, while the terminal alkyne serves as a precise handle for CuAAC with azide-modified payloads (e.g., fluorescent dyes, affinity tags) [3]. This defined length is critical for applications requiring exact distance control between conjugated entities [4].

Modular Assembly of Heterobifunctional Probes

Alkyne-C6-OMs serves as a versatile building block for the modular assembly of chemical biology probes. Its bifunctional nature allows sequential, orthogonal functionalization: first, attachment of a biomolecule recognition element (e.g., a small-molecule inhibitor or peptide) via nucleophilic substitution at the mesylate; second, introduction of a reporter group (e.g., biotin, fluorophore) via CuAAC at the alkyne . This modular approach streamlines the synthesis of probe libraries for target identification and validation studies [5].

Surface Functionalization with Hydrophobic Spacers

The C6 alkyl chain of Alkyne-C6-OMs provides a hydrophobic spacer suitable for functionalizing surfaces where a non-PEG, lipophilic interface is desired. The mesylate group can be used to anchor the linker to amine- or thiol-modified surfaces (e.g., gold nanoparticles, glass slides), while the terminal alkyne remains available for CuAAC-mediated immobilization of azide-functionalized biomolecules . This is particularly relevant for biosensor development where a hydrophobic microenvironment enhances signal-to-noise ratios [6].

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